molecular formula C9H9NO B061254 1-(2-Aminophenyl)prop-2-en-1-one CAS No. 177026-95-8

1-(2-Aminophenyl)prop-2-en-1-one

Cat. No. B061254
M. Wt: 147.17 g/mol
InChI Key: XJHWVTRAMHRDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as chalcone and belongs to the class of organic compounds known as phenylpropanoids. This compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 1-(2-Aminophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response.

Biochemical And Physiological Effects

1-(2-Aminophenyl)prop-2-en-1-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been found to possess antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Aminophenyl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-Aminophenyl)prop-2-en-1-one. One potential direction is to investigate its potential as a lead compound for the development of new drugs. Additionally, more research is needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, its potential applications in other fields, such as agriculture and material science, should also be explored.

Synthesis Methods

The synthesis of 1-(2-Aminophenyl)prop-2-en-1-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde and an α, β-unsaturated ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to further purification to obtain pure 1-(2-Aminophenyl)prop-2-en-1-one.

Scientific Research Applications

1-(2-Aminophenyl)prop-2-en-1-one has numerous applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, it has been extensively studied as a potential lead compound for the development of new drugs.

properties

CAS RN

177026-95-8

Product Name

1-(2-Aminophenyl)prop-2-en-1-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(2-aminophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1,10H2

InChI Key

XJHWVTRAMHRDFY-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CC=CC=C1N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1N

synonyms

2-Propen-1-one,1-(2-aminophenyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.